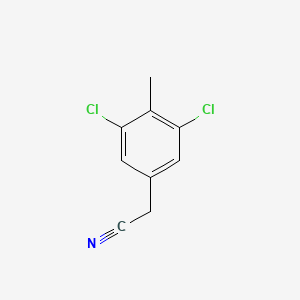
3,5-Dichloro-4-methylphenylacetonitrile
Overview
Description
3,5-Dichloro-4-methylphenylacetonitrile (3,5-DCMPA) is a chemical compound used in scientific research and laboratory experiments. It is a colorless, crystalline compound with a molecular weight of 234.04 g/mol, and a boiling point of 232 °C. 3,5-DCMPA has a variety of applications in scientific research and laboratory experiments, as it can be used for synthesis, as a reagent, and as a catalyst.
Scientific Research Applications
3,5-Dichloro-4-methylphenylacetonitrile has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. It can also be used as a starting material for the synthesis of a variety of compounds, such as 3,5-dichloro-4-methylphenylacetic acid, 3,5-dichloro-4-methylphenylacetonitrile oxime, and 3,5-dichloro-4-methylphenylacetonitrile hydrochloride.
Mechanism Of Action
The mechanism of action of 3,5-Dichloro-4-methylphenylacetonitrile is not fully understood, but it is believed to act as a proton donor, donating a proton to the reaction partner to form a new bond. It is also believed to act as a Lewis acid, accepting a pair of electrons from the reaction partner to form a new bond.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,5-Dichloro-4-methylphenylacetonitrile are not yet fully understood. However, it has been shown to have antimicrobial activity against certain bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using 3,5-Dichloro-4-methylphenylacetonitrile in lab experiments include its low cost, easy availability, and its ability to act as a reagent, catalyst, and ligand in various reactions. However, there are some limitations to its use, such as its instability in acidic and basic solutions, and the fact that it is a known skin irritant.
Future Directions
The potential future directions for 3,5-Dichloro-4-methylphenylacetonitrile include further research into its antimicrobial, anti-inflammatory, and antioxidant effects, as well as its potential applications in the synthesis of new compounds. In addition, further research into its mechanism of action, as well as its stability in various conditions, could provide new insights into its use in laboratory experiments. Finally, further research into its potential toxicity and environmental impact could provide valuable information for its safe use in laboratory experiments.
properties
IUPAC Name |
2-(3,5-dichloro-4-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQIBRBNWIXTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-methylphenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



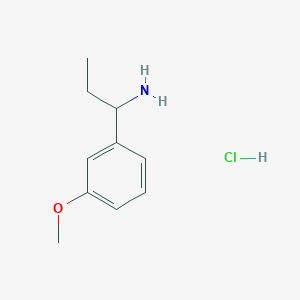
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)


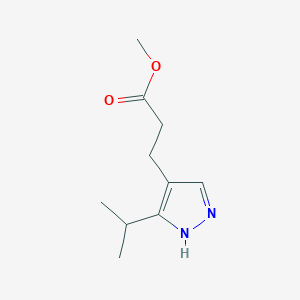
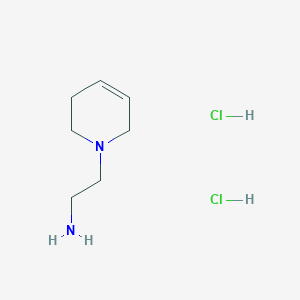
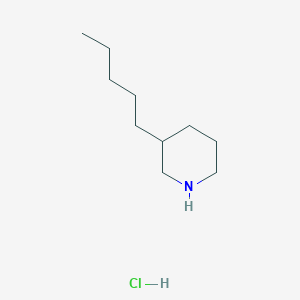
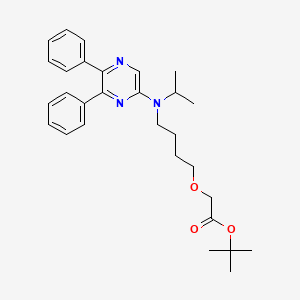

![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)


![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)
![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)